![molecular formula C22H16BrN3 B3299245 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine CAS No. 89972-78-1](/img/structure/B3299245.png)
4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine
Descripción general
Descripción
4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDP is a heterocyclic compound that contains two pyridine rings and a phenyl group with a bromomethyl substituent. In
Mecanismo De Acción
The mechanism of action of 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine depends on its target molecule. In cancer cells, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine induces apoptosis by activating the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2. 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In drug discovery, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine acts as a scaffold for the development of new drugs by interacting with the target protein through hydrogen bonding, pi-pi stacking, and hydrophobic interactions.
Biochemical and Physiological Effects:
4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been found to have both biochemical and physiological effects. In cancer cells, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine induces changes in the expression of various genes involved in apoptosis, cell cycle regulation, and DNA damage response. 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has also been found to inhibit the activity of various kinases involved in cancer cell proliferation and survival. In animal models, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine also has a high thermal stability, which makes it suitable for use in high-temperature reactions. However, one of the limitations of using 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine in lab experiments is its relatively high cost compared to other chemical compounds.
Direcciones Futuras
There are several future directions for the research on 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine. One of the directions is the development of new drugs based on the 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine scaffold for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is the optimization of the synthesis method of 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine to improve the yield and reduce the cost. Additionally, the use of 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine as a fluorescent probe for imaging biological systems is an area of research that has potential applications in various fields such as medical diagnosis and drug discovery.
Conclusion:
In conclusion, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine, or 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine, is a chemical compound that has potential applications in various fields such as cancer research, drug discovery, and material science. The synthesis of 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine involves a multi-step process that can be optimized to improve the yield and reduce the cost. 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been found to have both biochemical and physiological effects and acts through different mechanisms depending on the target molecule. Although 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has some limitations, its potential applications make it an interesting compound for future research.
Aplicaciones Científicas De Investigación
4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been studied for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has also been studied for its potential as a fluorescent probe for imaging cancer cells. In drug discovery, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been used as a scaffold for the development of new drugs targeting various proteins such as kinases and GPCRs. In material science, 4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine has been used as a building block for the synthesis of new materials with unique properties such as luminescence and conductivity.
Propiedades
IUPAC Name |
4-[4-(bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3/c23-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-24-19)26-22(14-18)20-6-2-4-12-25-20/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMCFFPNVJVAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239803 | |
| Record name | 4′-(4-Bromomethylphenyl)-2,2′:6′,2′′-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Bromomethyl)phenyl]-2,6-dipyridin-2-ylpyridine | |
CAS RN |
89972-78-1 | |
| Record name | 4′-(4-Bromomethylphenyl)-2,2′:6′,2′′-terpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89972-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-(4-Bromomethylphenyl)-2,2′:6′,2′′-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



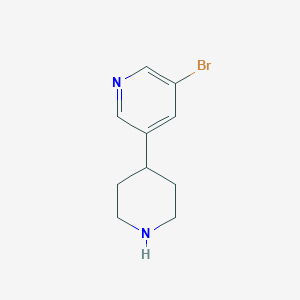

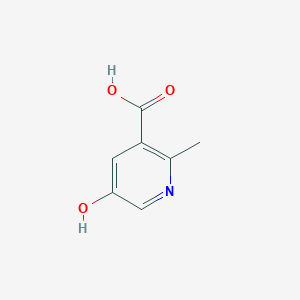
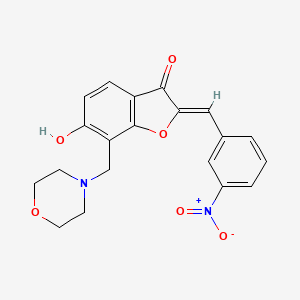
![6-(4-Bromophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3299191.png)
![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3299192.png)
![N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B3299200.png)
![8-benzyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3299206.png)

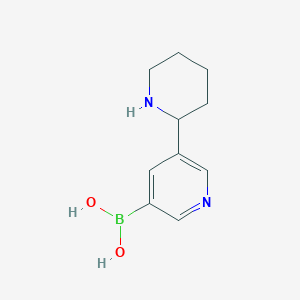
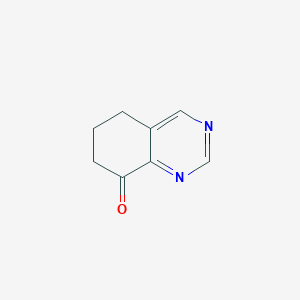

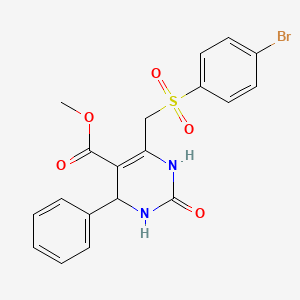
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3299266.png)